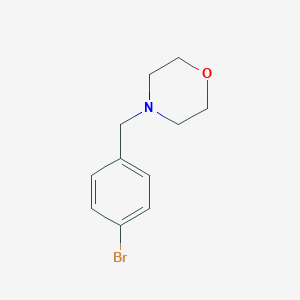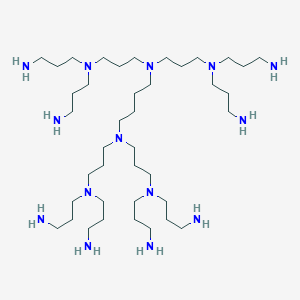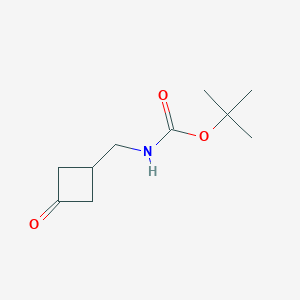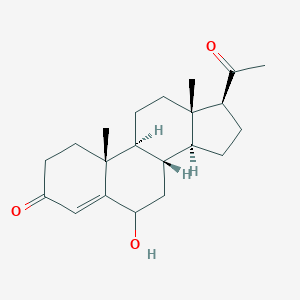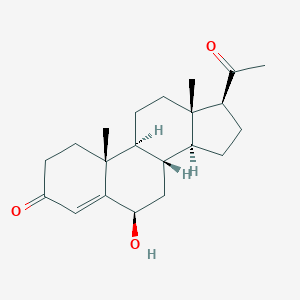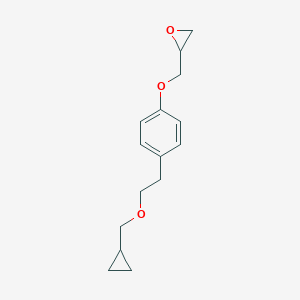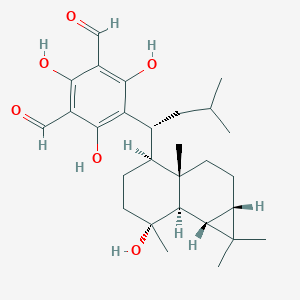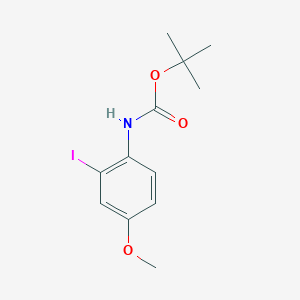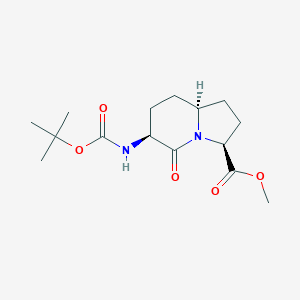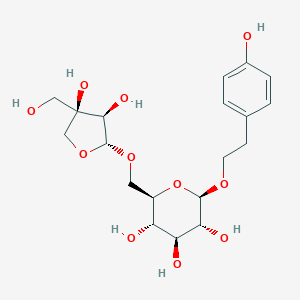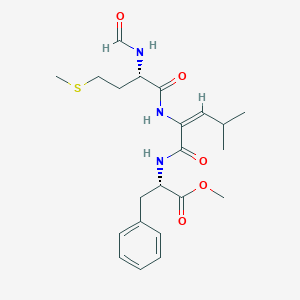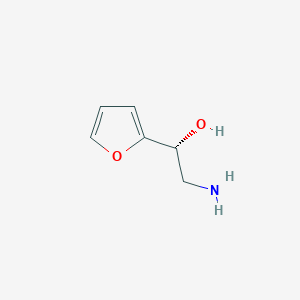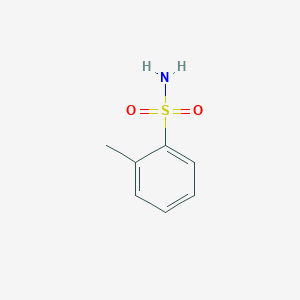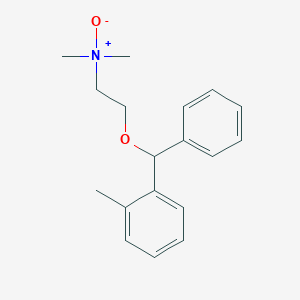
Orphenadrine N-oxide
Übersicht
Beschreibung
Orphenadrine N-oxide is a chemical compound with the molecular formula C18H23NO2 . It is an impurity of Orphenadrine, which is a skeletal muscle relaxant . It acts in the central nervous system to produce its muscle relaxant effects .
Molecular Structure Analysis
The molecular structure of Orphenadrine N-oxide consists of a total of 45 bonds, including 22 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 positively charged N, 1 quaternary N, and 1 ether(s) (aliphatic) .Wissenschaftliche Forschungsanwendungen
Central Anticholinergic Syndrome : Orphenadrine has been reported to cause central anticholinergic toxicity, especially in children, leading to symptoms such as hallucinations and severe agitation (Garza, Osterhoudt, & Rutstein, 2000).
Liver Tumor Promotion : A study demonstrated the liver tumor-promoting effects of orphenadrine in rats, suggesting a mechanism involving the activation of the constitutively active/androstane receptor (CAR) and oxidative stress due to increased production of reactive oxygen species (Morita et al., 2013).
Simultaneous Drug Detection : Orphenadrine has been analyzed using an electroanalytical method for simultaneous determination in pharmaceutical formulations, demonstrating the importance of accurate drug measurement in clinical and research settings (Eisele et al., 2013).
NMDA Receptor Antagonism : Research indicates that orphenadrine acts as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, providing insights into its mechanism of action in neurological conditions (Kornhuber et al., 2005).
Voltage-Gated Sodium Channels Blockade : Orphenadrine's effectiveness as an analgesic may be attributed to its blockade of voltage-gated sodium channels, a mechanism crucial in various pain syndromes (Desaphy et al., 2009).
Plasma Level Determination in Psychiatric Patients : A study developed a method for determining orphenadrine plasma levels in schizophrenic patients for therapeutic drug monitoring, highlighting the drug's relevance in psychiatric care (Saracino et al., 2009).
Influence on Antiepileptics in Convulsions : Orphenadrine enhances the anticonvulsant activity of certain antiepileptic drugs, suggesting potential therapeutic applications in epilepsy treatment (Czuczwar et al., 2009).
Cytochrome P450 Induction : The drug induces cytochrome P450 2B in rat liver, influencing pharmacokinetic interactions and highlighting its impact on liver enzyme systems (Murray, Fiala-Beer, & Sutton, 2003).
Neurotoxicity Protection : Orphenadrine exhibits protective effects against neurotoxicity induced by 3-nitropropionic acid, suggesting its potential in treating neurodegenerative disorders mediated by overactivation of NMDA receptors (Pubill et al., 2001).
Corrosion Inhibition : The application of orphenadrine in preventing corrosion of stainless steel in acidic environments, showing its potential use beyond pharmacology (Jassim et al., 2022).
Safety And Hazards
Orphenadrine, the parent compound, may cause a serious type of allergic reaction called anaphylaxis . It is contraindicated in patients with glaucoma, myasthenia gravis, sphincter relaxation disorders, digestive problems such as peptic ulcers, bowel obstruction, or with enlarged prostate, bladder disorders .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-15-9-7-8-12-17(15)18(16-10-5-4-6-11-16)21-14-13-19(2,3)20/h4-12,18H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSSICJSZNPVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951815 | |
| Record name | N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orphenadrine N-oxide | |
CAS RN |
29215-00-7 | |
| Record name | Orphenadrine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029215007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



